molecular formula C9H13BN2O3 B571805 5-Morpholinopyridin-3-ylboronic acid CAS No. 1215107-26-8

5-Morpholinopyridin-3-ylboronic acid

Cat. No.: B571805
CAS No.: 1215107-26-8
M. Wt: 208.024
InChI Key: HRCZUJKYYSOZQT-UHFFFAOYSA-N
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Description

5-Morpholinopyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C9H13BN2O3. It is a versatile compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Mechanism of Action

Target of Action

5-Morpholinopyridin-3-ylboronic acid is a boronic acid derivative, which is often used as a reagent in the Suzuki-Miyaura cross-coupling reactions . The primary target of this compound is the transition metal catalyst (commonly palladium) used in these reactions .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the this compound interacts with the palladium catalyst. The boronic acid moiety of the compound undergoes transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond . This forms a new carbon-carbon bond, enabling the coupling of two different organic groups .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in synthetic chemistry, widely used for the formation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial for its effectiveness in chemical reactions .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond. This enables the synthesis of complex organic compounds from simpler precursors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These include the temperature, pH, and the presence of other reagents or catalysts. For example, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to various functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholinopyridin-3-ylboronic acid typically involves the reaction of 5-bromopyridin-3-ylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

5-Morpholinopyridin-3-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and substituted pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Morpholinopyridin-3-ylboronic acid is unique due to its morpholine group, which enhances its reactivity and stability in various chemical reactions. This makes it a preferred choice in many synthetic applications .

Properties

IUPAC Name

(5-morpholin-4-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCZUJKYYSOZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678784
Record name [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215107-26-8
Record name [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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